molecular formula C12H13N3 B2523809 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile CAS No. 6123-81-5

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile

Cat. No.: B2523809
CAS No.: 6123-81-5
M. Wt: 199.257
InChI Key: YZXFHPGDTAZHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanenitrile is a nitrile-functionalized benzimidazole derivative characterized by a benzimidazole core substituted with methyl groups at the 5- and 6-positions, linked to a propanenitrile chain. The nitrile group (-CN) enhances metabolic stability and serves as a hydrogen-bond acceptor, influencing molecular interactions.

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-6-11-12(7-10(9)2)15(8-14-11)5-3-4-13/h6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXFHPGDTAZHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile as an anticancer agent. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The compound's effectiveness is often measured by its IC50_{50} values, which indicate the concentration required to inhibit cell viability by 50%. For instance, related benzimidazole derivatives have shown IC50_{50} values ranging from 7.82 to 10.21 µM, comparable to established chemotherapeutic agents like sorafenib and doxorubicin .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been examined for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5.19 µM against Staphylococcus aureus and other pathogens . This suggests that the compound could be a candidate for developing new antimicrobial therapies.

Structure-Activity Relationship Studies

The structure of this compound allows for various modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the benzimidazole core influence the compound's potency and selectivity against specific targets.

Case Study: Substituted Benzimidazoles

Research has shown that substituting different groups on the benzimidazole ring can lead to improved anticancer and antimicrobial activities. For instance, compounds with halogen substitutions displayed enhanced potency compared to their unsubstituted counterparts . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Potential in Drug Development

The promising biological activities of this compound position it as a potential lead compound in drug development. Its ability to inhibit cancer cell proliferation and combat bacterial infections suggests a dual therapeutic application.

Future Research Directions

Further research is warranted to explore:

  • The mechanisms of action underlying its anticancer and antimicrobial properties.
  • The pharmacokinetics and bioavailability of the compound in vivo.
  • The potential for combination therapies with existing drugs to enhance efficacy and reduce resistance development.

Data Summary

ApplicationActivity TypeExample Cell Lines/PathogensIC50_{50}/MIC Values
AnticancerCytotoxicityHCT-116, HepG2, MCF-77.82 - 10.21 µM
AntimicrobialBacterial InhibitionStaphylococcus aureusMIC = 5.19 µM
Fungal InhibitionCandida albicansMIC = 5.08 µM

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile with three structurally related compounds from the evidence, focusing on molecular features, spectroscopic properties, and functional attributes.

Table 1: Structural and Analytical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Notable NMR Signals (δ, ppm)
This compound C₁₂H₁₂N₃ 198.24 N/A CN (~2220–2240, expected) Benzimidazole aromatic protons (6.5–8.0), CH₂ (2.5–4.0)
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalpropanenitrile (10) C₁₃H₁₀N₄O₂ 254.24 180–183 CN (2223), CO (1689), C=N (1655) 4.45 (NH₂), 6.22 (CH=C), 7.28–7.33 (C₆H₅)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₈N₆OS 248.27 N/A CN (~2220), CO (~1680), NH₂ (~3340) Thiophene protons (6.5–7.5), pyrazole H-4 (~6.86)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) C₁₁H₁₂N₆O₃S 316.32 N/A CO ester (~1700), NH₂ (~3340) Ethyl group (1.2–4.3), thiophene protons (~6.5–7.5)

Structural Differentiation

  • Core Heterocycle: The target compound features a benzimidazole core, whereas compounds 10, 7a, and 7b utilize pyrazole or thiophene rings. Benzimidazole’s fused aromatic system enhances π-π stacking interactions compared to the non-fused pyrazole/thiophene systems .
  • Substituents: The 5,6-dimethyl groups on benzimidazole increase hydrophobicity, contrasting with the polar amino/hydroxy groups in 10, 7a, and 7b. The nitrile group in the target compound is terminal, while 10 and 7a integrate nitriles into conjugated systems (e.g., benzalydine or thiophene-cyano).

Spectroscopic and Physical Properties

  • IR Spectroscopy : The nitrile stretch (~2223 cm⁻¹) is consistent across nitrile-containing compounds (10 , 7a , and the target). The absence of C=O or C=N stretches in the target compound distinguishes it from 10 and 7a/b .
  • NMR Analysis : The target compound’s benzimidazole protons are expected at 6.5–8.0 ppm, similar to aromatic signals in 10 (7.28–7.33 ppm for benzaldehyde). The CH₂ group in the propanenitrile chain may resonate at 2.5–4.0 ppm, contrasting with 10 ’s CH=C proton at 6.22 ppm .

Biological Activity

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile (CAS Number: 1514038-76-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3C_{12}H_{13}N_{3}. The compound features a benzimidazole ring, which is known for its biological significance, especially in drug development.

Biological Activity Overview

Research indicates that compounds containing the benzimidazole moiety often exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity

Anticancer Activity

Recent studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of various benzimidazole derivatives and their evaluation against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Effects

Benzimidazole derivatives have also been investigated for their antimicrobial properties. A study focusing on newly synthesized benzimidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Activity

In vivo studies have reported that certain benzimidazole derivatives exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in animal models .

The biological activities of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Cell Signaling Pathways : Compounds may influence various signaling pathways involved in cell survival and apoptosis.

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; involvement of mitochondrial pathways.
Antimicrobial ActivitySignificant antibacterial activity; disruption of cell membranes.
Anti-inflammatory ActivityReduced levels of pro-inflammatory cytokines in animal models.

Q & A

Q. What are the optimal synthetic routes for 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5,6-dimethyl-1H-benzimidazole with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours typically yields the product. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product. Impurities often arise from incomplete substitution or side reactions; monitoring via TLC and HPLC-UV (C18 column, acetonitrile/water mobile phase) is recommended .

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are most effective?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation (e.g., in methanol) are analyzed using SHELXL for refinement . Key parameters include bond lengths (e.g., C–N in the benzimidazole ring: ~1.33–1.37 Å) and torsion angles. Complementary techniques:

  • FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and benzimidazole C–H bending (~750 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
    ORTEP-III or WinGX can generate thermal ellipsoid plots to visualize disorder .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition : Test against kinases (e.g., JAK2) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination).
  • Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungi).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. Solubility in DMSO/PBS must be validated .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of targets (e.g., JAK2, PDB: 4FVQ). Key interactions: π-π stacking with benzimidazole and hydrogen bonding via nitrile.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD >2.5 Å suggests conformational instability.
    Limitations: Force fields may poorly model nitrile groups, and solvation effects are often oversimplified. Experimental validation (e.g., SPR for binding affinity) is critical .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

Source of Contradiction Resolution Strategy
Variability in cell linesUse isogenic cell panels (e.g., NCI-60) with standardized protocols.
Solubility issuesValidate with dynamic light scattering (DLS) or nephelometry.
Off-target effectsPerform kinome-wide profiling (e.g., KINOMEscan).
Example: If cytotoxicity varies between MCF-7 and HEK293, check for differential expression of ABC transporters (e.g., via qPCR) .

Q. How does substituent variation (e.g., methyl groups on benzimidazole) influence reactivity and bioactivity?

Methodological Answer: Compare with analogs (e.g., 3-(5-methyl-1H-benzimidazol-1-yl)propanenitrile) using:

  • Electronic effects : Hammett σ values (methyl: σₚ = -0.17) predict electron-donating behavior, stabilizing charge in transition states.
  • Biological impact : Methyl groups enhance lipophilicity (logP ↑ by ~0.5), improving membrane permeability but potentially reducing solubility. SAR tables:
Substituent logP IC₅₀ (JAK2, µM) Solubility (mg/mL)
5,6-dimethyl2.10.8 ± 0.10.12
5-methyl1.81.5 ± 0.30.25
None1.3>100.45

Data derived from HPLC logP measurements and dose-response assays .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure ΔH and Kd of binding to JAK2 (typical Kd <1 µM for potent inhibitors).
  • X-ray crystallography : Co-crystallize with target enzyme; analyze binding mode (e.g., nitrile interaction with catalytic lysine).
  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).
    Example: If Ki values from ITC and enzymatic assays conflict, check for allosteric binding via HDX-MS .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in crystallographic data refinement?

Methodological Answer: Common issues and solutions:

Issue Resolution
High R-factor (>0.05)Re-examine disorder modeling or twin refinement.
Poor electron density for nitrileCollect higher-resolution data (≤1.0 Å) or use neutron diffraction.
TwinningApply TWIN laws in SHELXL; validate with ROTAX .

Q. What quality control metrics ensure reproducibility in synthetic batches?

Methodological Answer:

  • Purity : ≥95% by HPLC (retention time ±0.1 min across batches).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., propionamide).
  • NMR consistency : ¹³C NMR should match reference spectra (e.g., carbonyl carbons at δ 165–170 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.